N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-18-14-16-19(17-15-18)35(32,33)30-23-11-5-2-8-20(23)26(31)28-22-10-4-3-9-21(22)27-29-24-12-6-7-13-25(24)34-27/h2-17,30H,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSHKGWIBZYEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
The sulfonamide linkage is formed by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The final step involves the amidation reaction, where the sulfonamide intermediate is reacted with a benzoyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing catalysis. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3)
- Key Differences : Replaces the sulfonamido group with a butoxy substituent.
- Impact :
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 448240-54-8)
- Key Differences : Incorporates a 2,5-dioxopyrrolidinyl group.
- Reactivity: The electron-withdrawing dioxopyrrolidinyl group may alter electronic distribution, affecting interactions with biological targets.
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (CAS 314282-87-6)
- Key Differences : Replaces benzothiazole with a 1,3,4-thiadiazole ring and introduces a phenylcarbonyl group.
- Impact :
- Heterocyclic Diversity : Thiadiazole rings are associated with antimicrobial and anticancer activities, differing from benzothiazole’s typical roles in kinase inhibition .
- Molecular Weight : Higher molar mass (492.57 g/mol vs. ~450–470 g/mol estimated for the main compound) may influence pharmacokinetics.
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
Physicochemical Properties
Pharmacological Implications
- Sulfonamido Group : Common in sulfa drugs (–15), this group may target carbonic anhydrases or bacterial dihydropteroate synthase .
- Benzothiazole : Associated with kinase inhibition (e.g., JAK/STAT pathways) and anticancer activity, distinct from thiadiazole’s antimicrobial roles .
- Heterocyclic Modifications : Replacing benzothiazole with thiadiazole () or dihydrothiazole () alters target selectivity and potency .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C20H17N3O2S2
- IUPAC Name : N-[4-amino-2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide
- SMILES Notation : Cc(cc1)ccc1S(Nc(ccc(N)c1)c1-c1nc(cccc2)c2s1)(=O)=O
The primary target for this compound is the enzyme DprE1 in Mycobacterium tuberculosis. This enzyme plays a crucial role in the biosynthesis of the cell wall component mycolic acid, essential for the survival and virulence of the bacterium. By inhibiting DprE1, the compound disrupts the normal function of M. tuberculosis, leading to decreased bacterial survival and pathogenicity .
Biological Activity and Pharmacological Effects
Research indicates that benzothiazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : The compound has shown promise as an anti-tubercular agent due to its inhibition of DprE1.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
- Analgesic Properties : Dual inhibitors targeting both sEH and FAAH have been found to alleviate pain without significant side effects commonly associated with traditional analgesics .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed that modifications on the benzothiazole ring significantly influence biological activity. For instance, substituents at specific positions can enhance binding affinity and selectivity towards target enzymes like DprE1, sEH, and FAAH. The presence of electron-withdrawing groups has been shown to improve potency against these targets .
Case Studies
Several studies have evaluated the efficacy of benzothiazole derivatives:
- Anti-Tubercular Activity : A study demonstrated that compounds similar to this compound exhibited low nanomolar IC50 values against DprE1, indicating strong potential as anti-tubercular agents.
- Pain Relief Studies : In vivo studies showed that dual inhibitors based on benzothiazole structures effectively alleviated inflammatory pain in rat models without affecting normal locomotor activity, highlighting their therapeutic potential for pain management .
Pharmacokinetics
Benzothiazole derivatives typically exhibit favorable pharmacokinetic profiles. They often demonstrate good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
